4-Fluorocinnamaldehyde is an organic compound with the molecular formula C₉H₇FO and a molecular weight of approximately 150.15 g/mol. It is also known by its IUPAC name, (E)-3-(4-fluorophenyl)prop-2-enal, and is characterized by the presence of a fluorine atom attached to the phenyl ring of the cinnamaldehyde structure. The compound appears as a yellow liquid and has notable applications in organic synthesis and chemical research due to its unique reactivity and properties .
Research indicates that 4-Fluorocinnamaldehyde exhibits various biological activities, including:
Several methods exist for synthesizing 4-Fluorocinnamaldehyde, including:
4-Fluorocinnamaldehyde finds applications in various fields:
Studies have shown that 4-Fluorocinnamaldehyde interacts with various biological systems. For instance, it has been tested for its ability to form complexes with metal ions, enhancing its potential use in catalysis. The compound's interactions with biological receptors have also been explored, indicating possible implications in drug design and development .
Several compounds share structural similarities with 4-Fluorocinnamaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cinnamaldehyde | C₉H₈O | No fluorine; widely used as a flavoring agent |
| 2-Nitrocinnamaldehyde | C₉H₈N₂O | Contains a nitro group; different electronic properties |
| 3-Fluorocinnamaldehyde | C₉H₇F | Fluorine at a different position; altered reactivity |
| 4-Chlorocinnamaldehyde | C₉H₇Cl | Chlorine substituent; different physical properties |
The presence of a fluorine atom at the para position on the phenyl ring distinguishes 4-Fluorocinnamaldehyde from its analogs. This substitution influences its reactivity, solubility, and biological activity compared to compounds like cinnamaldehyde or nitrocinnamaldehyde, making it particularly valuable in synthetic applications and research studies .